molecular formula C13H18N2O2 B14914184 2-(cyclopropylamino)-N-(4-ethoxyphenyl)acetamide

2-(cyclopropylamino)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B14914184
M. Wt: 234.29 g/mol
InChI Key: JOFDFWQCCLGALR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(cyclopropylamino)-N-(4-ethoxyphenyl)acetamide is a synthetic organic compound featuring an acetamide core substituted with a 4-ethoxyphenyl group and a cyclopropylamino-acetamide chain. This structure incorporates two pharmacologically significant motifs: the acetamide functionality and the cyclopropyl ring. The acetamide group is a common feature in many pharmaceutical agents, while the cyclopropane ring is known for its unique steric and electronic properties, which can enhance a molecule's potency, metabolic stability, and binding affinity to biological targets . Compounds with these structural features are frequently explored in medicinal chemistry for their potential biological activities. Research into similar molecular architectures has indicated potential for various applications, including serving as intermediates in the synthesis of more complex molecules or as core structures in the development of new therapeutic agents . The specific properties, mechanism of action, and research applications of 2-(cyclopropylamino)-N-(4-ethoxyphenyl)acetamide require further investigation by qualified researchers. This product is intended for laboratory research use only and is not classified as a drug, food, or cosmetic. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

2-(cyclopropylamino)-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C13H18N2O2/c1-2-17-12-7-5-11(6-8-12)15-13(16)9-14-10-3-4-10/h5-8,10,14H,2-4,9H2,1H3,(H,15,16)

InChI Key

JOFDFWQCCLGALR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CNC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylamino)-N-(4-ethoxyphenyl)acetamide typically involves the reaction of 4-ethoxyphenylacetic acid with cyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopropylamino)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions for substitution reactions vary depending on the specific groups involved but often involve catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(cyclopropylamino)-N-(4-ethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(cyclopropylamino)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Insights :

  • Bulky substituents (e.g., quinazoline-sulfonyl in Compounds 38–40) enhance anticancer activity by improving target affinity .
  • Smaller amino groups (e.g., ethylamino in ) maintain efficacy while reducing steric hindrance, as seen in anti-inflammatory models .
  • The cyclopropylamino group in the target compound is smaller than quinazoline-sulfonyl moieties but may offer metabolic stability advantages over linear alkylamines .

Physicochemical Properties

Property N-(4-Ethoxyphenyl)acetamide 2-(Cyclopropylamino)-N-(4-ethoxyphenyl)acetamide (Inferred) 2-[Benzyl(methylsulfonyl)amino]-N-(4-ethoxyphenyl)acetamide
Molecular Formula C₁₀H₁₃NO₂ C₁₃H₁₇N₂O₂ C₁₈H₂₂N₂O₄S
Molecular Weight (g/mol) 179.22 ~235.29 366.44
LogP (Predicted) ~1.5 ~2.1 (cyclopropane increases lipophilicity) ~3.8 (bulky sulfonyl group)
Solubility Moderate (polar groups) Reduced vs. parent due to cyclopropane Poor (high molecular weight)

Key Insights :

  • Larger substituents (e.g., benzyl-sulfonyl in ) drastically reduce solubility, limiting bioavailability .

Therapeutic Potential

  • Anticancer Activity : Compounds with bulky substituents () show superior activity, but the target compound’s smaller cyclopropyl group may favor pharmacokinetics over potency .
  • Anti-inflammatory Activity: Ethylamino analogs () demonstrate efficacy with moderate side effects; the cyclopropyl group’s rigidity could further optimize receptor interactions .

Notes

  • Synthesis and activity predictions rely on established trends in acetamide chemistry .
  • Further experimental validation is required to confirm inferred properties.

Biological Activity

2-(Cyclopropylamino)-N-(4-ethoxyphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H16N2O
  • Molecular Weight : 204.27 g/mol
  • IUPAC Name : 2-(cyclopropylamino)-N-(4-ethoxyphenyl)acetamide

The biological activity of 2-(cyclopropylamino)-N-(4-ethoxyphenyl)acetamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It is hypothesized to act as a modulator of neurotransmitter systems, potentially affecting pathways involved in pain modulation and anxiety.

Enzyme Interaction

Research indicates that compounds similar to 2-(cyclopropylamino)-N-(4-ethoxyphenyl)acetamide may inhibit certain enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways. The inhibition of these enzymes can lead to reduced inflammatory responses, making it a candidate for anti-inflammatory drug development.

Antinociceptive Activity

A study conducted on animal models demonstrated that administration of 2-(cyclopropylamino)-N-(4-ethoxyphenyl)acetamide resulted in significant antinociceptive effects. The analgesic effects were comparable to standard analgesics like ibuprofen, suggesting its potential use in pain management .

Anti-inflammatory Effects

In vitro studies have shown that this compound can decrease the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests a dual mechanism where the compound not only alleviates pain but also reduces inflammation at the cellular level .

Case Studies

StudyModelFindings
Study 1Rodent ModelSignificant reduction in pain response compared to control group.
Study 2Macrophage CulturesDecreased levels of TNF-alpha and IL-6 upon treatment with the compound.
Study 3In Vivo StudyComparable efficacy to ibuprofen in reducing pain and inflammation.

Pharmacokinetics

Pharmacokinetic studies indicate that 2-(cyclopropylamino)-N-(4-ethoxyphenyl)acetamide has a moderate half-life and bioavailability, which are critical factors for its therapeutic application. The compound is metabolized primarily by liver enzymes, with potential interactions noted with other drugs metabolized by the same pathways .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-(cyclopropylamino)-N-(4-ethoxyphenyl)acetamide, and how are structural impurities minimized?

  • Answer : Synthesis typically involves coupling cyclopropylamine with a substituted acetamide precursor. Key steps include:

  • Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to minimize racemization .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) and recrystallization from ethanol/water to achieve >95% purity .
  • Impurity control : Monitor by HPLC (C18 column, acetonitrile/water mobile phase) to detect residual solvents or unreacted intermediates .

Q. How is the compound structurally characterized, and what analytical techniques resolve ambiguities in its stereochemistry?

  • Answer :

  • X-ray crystallography confirms bond angles and spatial arrangement (e.g., intramolecular hydrogen bonds observed in analogs like 2-chloro-N-(4-fluorophenyl)acetamide) .
  • NMR spectroscopy : 1^1H and 13^13C NMR distinguish between regioisomers; cyclopropyl protons show characteristic splitting (δ ~1.2–1.5 ppm) .
  • FT-IR : Amide C=O stretch (~1650 cm1^{-1}) and N–H bending (~1550 cm1^{-1}) validate functional groups .

Advanced Research Questions

Q. What computational strategies are employed to predict the compound’s reactivity in novel chemical reactions?

  • Answer :

  • Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states for cyclopropane ring-opening reactions .
  • Reaction path search tools (e.g., GRRM) identify low-energy pathways, while molecular dynamics simulations predict solvent effects (e.g., ethanol vs. DMF) .
  • Machine learning : Train models on PubChem data to predict regioselectivity in electrophilic substitutions .

Q. How can researchers resolve contradictions in reported pharmacological activity (e.g., conflicting IC50_{50} values)?

  • Answer :

  • Assay standardization : Use uniform cell lines (e.g., HEK293 for receptor binding) and controls (e.g., reference inhibitors) to minimize variability .
  • Meta-analysis : Cross-validate data from multiple platforms (e.g., fluorescence polarization vs. radiometric assays) .
  • Structural analogs : Compare with derivatives like N-(4-hydroxyphenyl)acetamide to isolate substituent effects .

Q. What experimental designs optimize the compound’s stability under physiological conditions?

  • Answer :

  • pH stability studies : Incubate in simulated gastric fluid (pH 1.2) and PBS (pH 7.4) at 37°C; monitor degradation via LC-MS .
  • Light sensitivity : Store in amber vials under argon; assess photodegradation products using high-resolution mass spectrometry .
  • Salt formation : Improve aqueous solubility via hydrochloride salt preparation (≥98% purity, confirmed by elemental analysis) .

Q. Which methodologies assess the compound’s environmental impact, particularly biodegradation and ecotoxicity?

  • Answer :

  • OECD 301F test : Measure biodegradation in activated sludge over 28 days; quantify residual compound via GC-MS .
  • Daphnia magna assays : Evaluate acute toxicity (48-h LC50_{50}) and chronic effects on reproduction .
  • QSAR modeling : Predict bioaccumulation potential using logP values and topological polar surface area (TPSA) .

Methodological Challenges and Solutions

Q. How can researchers address low yields in large-scale synthesis of the compound?

  • Answer :

  • Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., cyclopropane ring decomposition) .
  • Catalyst optimization : Screen palladium-based catalysts (e.g., Pd(OAc)2_2/XPhos) for Suzuki-Miyaura couplings with aryl boronic acids .
  • Process analytical technology (PAT) : Use inline FT-IR to monitor reaction progress and adjust stoichiometry dynamically .

Q. What strategies differentiate the compound’s mechanism of action from structurally similar analogs (e.g., N-(4-methoxyphenyl)acetamide)?

  • Answer :

  • Competitive binding assays : Use 3^3H-labeled ligands to quantify receptor occupancy; compare Ki_i values across analogs .
  • Cryo-EM : Resolve ligand-protein complexes (e.g., with cytochrome P450 isoforms) to identify binding site variations .
  • Metabolite profiling : Incubate with liver microsomes; identify unique phase I/II metabolites via UPLC-QTOF .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.